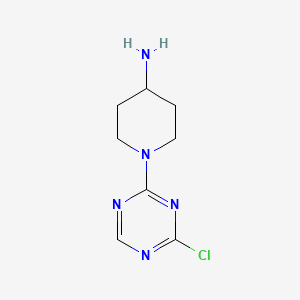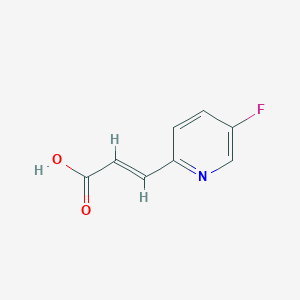
(E)-3-(5-Fluoropyridin-2-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(5-fluoropyridin-2-yl)prop-2-enoic acid is an organic compound characterized by the presence of a fluorine atom attached to a pyridine ring, which is further connected to a propenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-fluoropyridin-2-yl)prop-2-enoic acid typically involves the reaction of 5-fluoropyridine with an appropriate propenoic acid derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 5-fluoropyridine is reacted with a propenoic acid derivative in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (2E)-3-(5-fluoropyridin-2-yl)prop-2-enoic acid may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(5-fluoropyridin-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenoic acid moiety to a saturated carboxylic acid.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated carboxylic acids. Substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(5-fluoropyridin-2-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2E)-3-(5-fluoropyridin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The propenoic acid moiety can also participate in various biochemical pathways, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-fluoropyridine-2-carboxylic acid: This compound shares a similar pyridine ring structure with a bromine atom instead of a propenoic acid moiety.
Bromomethyl methyl ether: Although structurally different, it is another compound with a halogenated pyridine ring.
Uniqueness
(2E)-3-(5-fluoropyridin-2-yl)prop-2-enoic acid is unique due to the combination of a fluorinated pyridine ring and a propenoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H6FNO2 |
|---|---|
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
(E)-3-(5-fluoropyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6FNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-5H,(H,11,12)/b4-3+ |
InChI-Schlüssel |
QRLWFLOKROFNBX-ONEGZZNKSA-N |
Isomerische SMILES |
C1=CC(=NC=C1F)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC(=NC=C1F)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B13492179.png)
![Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B13492180.png)
![Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492195.png)
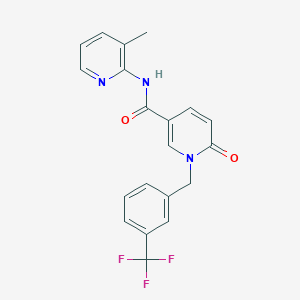
![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B13492211.png)
![Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13492214.png)
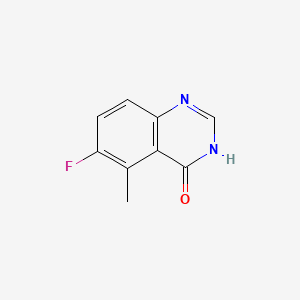
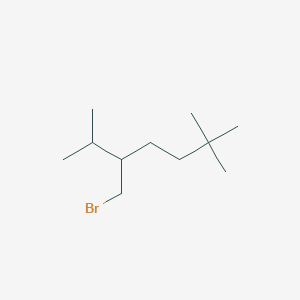
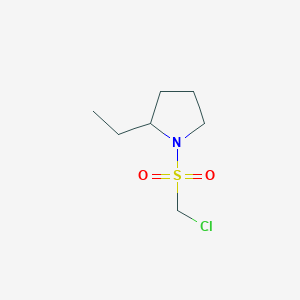
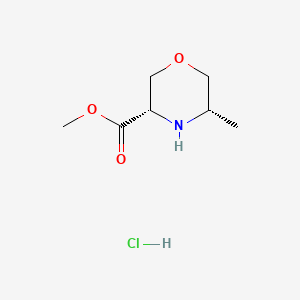
![4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers](/img/structure/B13492250.png)

![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13492270.png)
